[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate
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Overview
Description
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyrrolidine ring, and ester functionalities. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate typically involves multi-step organic reactions. The key steps include the formation of the furan ring, the construction of the pyrrolidine ring, and the esterification process. Common reagents used in these reactions include furan-2-carboxylic acid, pyrrolidine, and various esterifying agents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield, minimizing waste, and ensuring consistent product quality. Techniques such as continuous flow synthesis and automated reaction monitoring may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives with different functional groups.
Reduction: The carbonyl groups in the compound can be reduced to alcohols under appropriate conditions.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different ester derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions include various furan derivatives, alcohols, and ester derivatives. These products can be further utilized in different applications, including drug development and material science .
Scientific Research Applications
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development for various diseases.
Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique structural properties
Mechanism of Action
The mechanism of action of [2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The furan and pyrrolidine rings in the compound can interact with biological macromolecules, such as proteins and nucleic acids, leading to various biological effects. The ester groups can undergo hydrolysis to release active metabolites that exert their effects through different pathways .
Comparison with Similar Compounds
Similar Compounds
2-Furoic acid: A simple furan derivative with similar structural features but different functional groups.
Pyrrolidine-2,5-dione: A pyrrolidine derivative with different substituents on the ring.
Furan-2-carboxylic acid: A furan derivative with a carboxylic acid group instead of an ester group
Uniqueness
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate is unique due to its combination of furan and pyrrolidine rings, along with ester functionalities. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C23H19NO8 |
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Molecular Weight |
437.4 g/mol |
IUPAC Name |
[2-[4-(furan-2-carbonyloxy)phenyl]-2-oxoethyl] 1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C23H19NO8/c25-19(15-5-7-17(8-6-15)32-23(28)20-4-2-10-30-20)14-31-22(27)16-11-21(26)24(12-16)13-18-3-1-9-29-18/h1-10,16H,11-14H2 |
InChI Key |
DOOUQJWJCXODNY-UHFFFAOYSA-N |
SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=CO2)C(=O)OCC(=O)C3=CC=C(C=C3)OC(=O)C4=CC=CO4 |
Origin of Product |
United States |
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